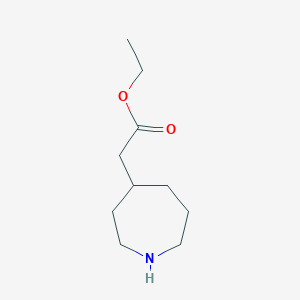![molecular formula C18H20N2O6 B13578005 [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both carbamoyl and nitrofuran groups in its structure makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-nitrofuran-2-carboxylic acid, which is then esterified with [benzyl(tert-butyl)carbamoyl]methyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production method.
Analyse Des Réactions Chimiques
Types of Reactions
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamoyl derivatives.
Applications De Recherche Scientifique
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to target specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate involves its interaction with cellular components. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular structures. Additionally, the carbamoyl group can interact with proteins and enzymes, inhibiting their function and leading to cell death. This dual mechanism makes it a potent compound for targeting cancer cells and microbial pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate: Similar in structure but with an amino group instead of a carbamoyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a furan ring.
Uniqueness
[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate is unique due to its combination of a nitrofuran ring and a carbamoyl group, which provides a distinct mechanism of action and a broad range of biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a versatile compound in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H20N2O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[2-[benzyl(tert-butyl)amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)19(11-13-7-5-4-6-8-13)15(21)12-25-17(22)14-9-10-16(26-14)20(23)24/h4-10H,11-12H2,1-3H3 |
Clé InChI |
MPAZZXPVAPDGQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


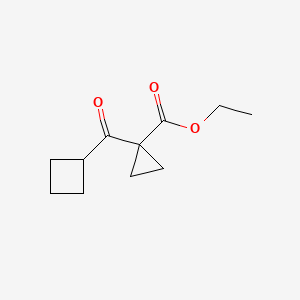

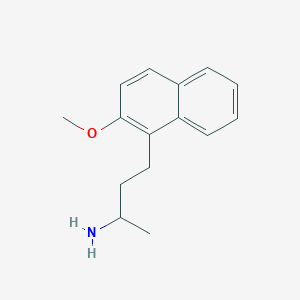
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
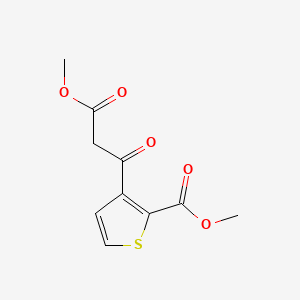
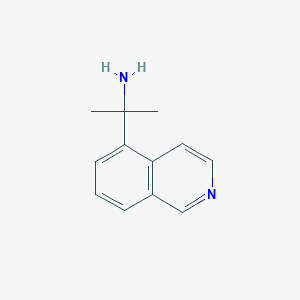
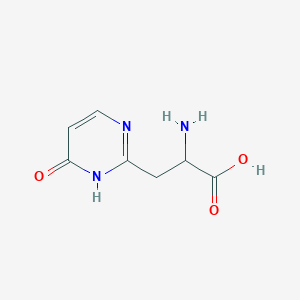
![2-cyano-N-(2-methylphenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B13577972.png)
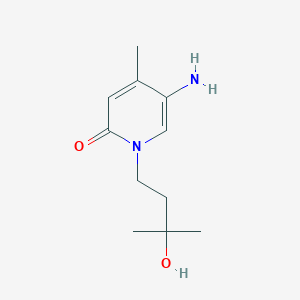

![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)

